![molecular formula C12H23ClN4O2S B13389280 N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride](/img/structure/B13389280.png)
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride
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Overview
Description
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride is a complex organic compound with a unique structure that includes a thienoimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienoimidazole ring, followed by the introduction of the aminoethyl and pentanamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The amino and amide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-1,3-propanediamine: A simpler compound with similar aminoethyl functionality.
N-(2-aminoethyl)-3-(4-oxo-3,4-dihydro-phthalazin-1-yl)propanamide: Another compound with a similar aminoethyl group but different ring structure.
Aminoethylethanolamine: An organic base used in various industrial applications.
Uniqueness
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride is unique due to its complex structure, which includes a thienoimidazole ring and multiple functional groups
Biological Activity
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide; hydrochloride (CAS: 111822-45-8) is a biotin-containing compound notable for its applications in neuroscience research. It is primarily utilized for intracellular labeling and neuronal tracing due to its high solubility and ability to form stable complexes with proteins like streptavidin and avidin. This article provides an overview of the compound's biological activity, including its mechanisms of action, applications in research, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a thieno[3,4-d]imidazole moiety and a pentanamide group. The molecular formula is C12H23ClN4O2S, and it exhibits a net positive charge due to the presence of amine groups. This characteristic enhances its solubility in aqueous environments and facilitates its use in biological systems.
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride primarily exerts its biological effects by:
- Diffusion through Gap Junctions : The compound can diffuse through gap junctions between cells, allowing for intercellular communication.
- Binding to Intracellular Proteins : Its biotin moiety enables strong binding to streptavidin or avidin, facilitating the visualization of labeled neurons through various imaging techniques.
- Enhancing Neuronal Tracing : By labeling neurons intracellularly, it allows researchers to study neuronal connectivity and morphology in detail.
Applications in Research
This compound has a wide range of applications across various fields:
- Neuroscience : It is extensively used for intracellular labeling of neurons to trace neuronal circuits and understand their implications in neurological disorders.
Application | Description |
---|---|
Intracellular Labeling | Tracing neuronal connectivity and morphology |
Neuronal Circuit Mapping | Studying the functional properties of neural networks |
Diagnostic Tool Development | Used in imaging techniques for neurological research |
Case Studies and Research Findings
- Neuronal Tracing Studies : In a study examining the connectivity of specific neuronal populations in rodent models, researchers employed this compound to label neurons selectively. The results demonstrated enhanced visualization of neural pathways compared to traditional methods.
- Neurological Disorder Research : Another study focused on mapping neural circuits involved in Alzheimer's disease using this compound. The findings revealed alterations in neuronal connectivity associated with disease progression.
Binding Affinity Studies
Research has shown that N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride exhibits high binding affinity for streptavidin. Binding studies typically report a dissociation constant (Kd) in the low nanomolar range (e.g., 2 nM), indicating strong interactions that are critical for effective labeling in microscopy applications.
Safety and Handling
While the compound is highly effective for research purposes, it is important to note potential safety concerns:
- Skin Irritation : The compound may cause skin irritation upon contact.
Hazard Classification | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
Properties
Molecular Formula |
C12H23ClN4O2S |
---|---|
Molecular Weight |
322.86 g/mol |
IUPAC Name |
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H |
InChI Key |
UWYKXZBFDOWDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |
Origin of Product |
United States |
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